molecular formula C28H31ClN2O3S B7720241 N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-(3-methylbenzyl)benzenesulfonamide

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-(3-methylbenzyl)benzenesulfonamide

Cat. No.: B7720241
M. Wt: 511.1 g/mol
InChI Key: TVGZDHQXPHQAHQ-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-(3-methylbenzyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperidine ring, a benzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-(3-methylbenzyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzylpiperidine with an appropriate acylating agent to form the corresponding amide. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-(3-methylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-(3-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of the disease. This inhibition is achieved through binding to the peripheral anionic site of acetylcholinesterase, preventing the formation of toxic beta-amyloid fibrils. Additionally, the compound exerts neuroprotective effects by reducing oxidative stress and inhibiting reactive oxygen species (ROS) generation .

Comparison with Similar Compounds

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-(3-methylbenzyl)benzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-[(3-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN2O3S/c1-22-6-5-9-25(18-22)20-31(35(33,34)27-12-10-26(29)11-13-27)21-28(32)30-16-14-24(15-17-30)19-23-7-3-2-4-8-23/h2-13,18,24H,14-17,19-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGZDHQXPHQAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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